4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride
Beschreibung
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS: 1439897-97-8) is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and two nitrogen (diaza) atoms in its 11-membered ring system. Its molecular formula is C₈H₁₈Cl₂N₂O, with a molecular weight of 229.15 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Eigenschaften
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-5-12-6-8(10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJVFIBOSSYVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. With the molecular formula and a molecular weight of approximately 206.67 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity primarily as an analgesic agent . Its mechanism of action involves dual activity as a μ-opioid receptor agonist and σ1 receptor antagonist, which may provide effective pain relief while minimizing adverse effects typically associated with opioid medications .
Binding Affinity
Studies have demonstrated that this compound has a notable binding affinity towards μ-opioid receptors and σ1 receptors. Interaction studies utilizing radiolabeled ligands have revealed insights into the compound's binding kinetics and affinities, indicating its potential for development in pain management therapies.
Analgesic Effects
In vivo studies have shown promising analgesic effects of this compound. For instance, a study reported that the compound effectively reduced pain responses in animal models, suggesting its viability for clinical applications in pain relief.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique pharmacological properties better. The following table summarizes some notable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one | Similar spirocyclic structure | Different nitrogen positioning affects activity |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Aryl group substitution on the spirocycle | Enhanced receptor selectivity |
| 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one | Variation in oxygen placement | Potentially different pharmacodynamics |
This comparative analysis highlights how variations in structure can lead to distinct biological activities and receptor interactions, emphasizing the uniqueness of this compound within its class of compounds.
The compound's pharmacological effects may be attributed to several biochemical mechanisms:
- μ-opioid Receptor Agonism : Activation of these receptors is commonly associated with pain relief.
- σ1 Receptor Antagonism : This action may contribute to reducing side effects associated with traditional opioid analgesics.
Synthesis and Stability
The synthesis of this compound can be achieved through various methods that ensure high purity and yield for research purposes. The presence of the hydrochloride salt enhances the compound's solubility and stability in aqueous solutions, making it suitable for medicinal chemistry applications .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride has significant potential in drug development due to its ability to interact with various biological targets:
- Inhibition of METTL3 : The compound acts as an inhibitor of METTL3, a methyltransferase involved in RNA modifications. Inhibition of this enzyme can alter RNA methylation patterns, impacting gene expression and cellular processes. Studies have shown that this compound can reduce m6A levels in cancer cell lines, such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) .
- Potential for CNS Disorders : Research indicates that derivatives of this compound may bind effectively to receptors involved in central nervous system functions, making it a candidate for treating disorders such as anxiety and depression .
Materials Science
The spirocyclic structure of this compound imparts unique properties that are beneficial in materials science:
- Synthesis of Advanced Materials : The compound can be utilized in the synthesis of polymers and nanomaterials due to its stability and electronic characteristics .
Biological Studies
The compound serves as a valuable probe for studying various biological processes:
- Enzyme Interactions : It can be used to investigate enzyme-substrate interactions and receptor binding mechanisms, contributing to the understanding of cellular signaling pathways .
Case Study 1: Inhibition of METTL3
A study demonstrated that this compound effectively inhibited METTL3 activity in vitro. The inhibition led to significant changes in RNA methylation patterns, which were linked to altered gene expression profiles in cancer cell lines .
Case Study 2: CNS Receptor Binding
Research on derivatives of this compound revealed their potential as ligands for melanin-concentrating hormone receptor 1 (MCH-R1). These interactions suggest applications in treating obesity and other metabolic disorders .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional nuances of 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride can be contextualized against related diazaspiro derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Pharmacological Comparison of Diazaspiro Compounds
Key Findings from Comparative Analysis
Structural Impact on Bioactivity: The oxa group at position 4 in the target compound enhances CCR5-binding affinity compared to non-oxa analogs (e.g., 1,9-diazaspiro[5.5]undecan-2-one) . Methylation (e.g., 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one) reduces structural similarity (score: 0.82) and may alter target engagement . Halogenated substituents (e.g., fluorobenzyl groups in BD571262) improve steric bulk and target affinity but show mixed results in mitigating hERG channel inhibition .
Pharmacokinetic Profiles: The hydrochloride salt of the target compound exhibits high oral bioavailability (66%) and a 4.19 h half-life in rats, outperforming non-salt forms . Analogs like 9-[2-(3-Indolyl)ethyl]-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one prioritize target potency but lack comprehensive safety data .
Halogenated spiro compounds (e.g., BD571267) achieve target selectivity but require optimization to address off-target effects .
Vorbereitungsmethoden
Cyclization and Core Formation
A representative synthetic approach involves the following steps:
- Starting Materials: Piperidine derivatives are used as precursors, often functionalized with appropriate leaving groups or substituents to facilitate cyclization.
- Cyclization Conditions: The spiro ring system is formed by intramolecular nucleophilic substitution or condensation reactions under basic or acidic catalysis.
- Temperature Control: Reactions are typically performed at low to moderate temperatures (e.g., −78 °C to 50 °C) to control reaction rates and stereoselectivity.
- Solvents: Dry solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are preferred to avoid side reactions.
For example, a key step involves treating an intermediate piperidine derivative with potassium tert-butoxide in THF at −78 °C to induce cyclization, followed by gradual warming to −30 °C for several hours.
Carbonyl Group Installation at Position 2
- The 2-one functionality is introduced via acylation or oxidation steps.
- Acyl chlorides such as 2-chloropropionyl chloride can be used under controlled conditions to introduce the carbonyl group with retention or inversion of stereochemistry, depending on the reaction conditions.
- The carbonyl group is essential for the biological activity and stability of the compound.
Purification and Salt Formation
- After synthesis, the compound is purified by extraction, washing, drying over magnesium sulfate, and concentration under vacuum.
- Flash chromatography on silica gel with solvent gradients (e.g., dichloromethane/methanol mixtures) is used to isolate the pure compound.
- The hydrochloride salt is formed by treatment with hydrochloric acid, improving solubility and stability for pharmaceutical use.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Potassium tert-butoxide, THF, −78 °C to −30 °C | 77 | Formation of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane intermediate |
| Acylation (Carbonyl intro) | 2-Chloropropionyl chloride, K2CO3, biphasic EtOAc/H2O | 84 | Introduction of 2-one carbonyl group with stereochemical control |
| Purification | Flash chromatography (SiO2, DCM/MeOH up to 10%) | - | Isolation of pure 4-oxa-1,9-diazaspiro[5.5]undecan-2-one |
| Salt Formation | HCl treatment | - | Conversion to hydrochloride salt for enhanced stability |
Data adapted from synthetic protocols reported in the Journal of Medicinal Chemistry.
Stereochemistry and Purity Considerations
- The synthesis often yields racemic mixtures, which are separated by chiral preparative HPLC to obtain enantiomerically pure compounds.
- Enantiomeric excess (ee) values of up to 100% have been reported for isolated enantiomers.
- Optical rotation measurements confirm the absolute configuration of the synthesized compounds.
Alternative Synthetic Routes and Modifications
- Variations in the synthetic route include the use of different bases, solvents, and protecting groups to optimize yield and selectivity.
- Fusion of additional heterocycles or aromatic rings at specific positions can be achieved by modifying the final substitution steps.
- Some synthetic routes incorporate pyrazole-fused analogs to enhance biological activity, which may involve additional cyclization and functionalization steps.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Base | Potassium tert-butoxide, K2CO3 | Facilitates cyclization and acylation |
| Solvent | THF, DMSO, Ethyl acetate | Influences reaction rate and purity |
| Temperature Range | −78 °C to 50 °C | Controls stereoselectivity and reaction kinetics |
| Purification Method | Flash chromatography (SiO2, DCM/MeOH gradient) | Ensures high purity and removal of side products |
| Chiral Separation | Preparative chiral HPLC | Achieves enantiomeric purity |
| Yield | 77–84% (key steps) | Reflects efficiency of cyclization and functionalization |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride, and what are their critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step cyclization reactions. For example, reacting epoxides (e.g., 1-carbobenzyloxy-piperidine-4-epoxide) with α-chloroacetyl chloride derivatives under reflux in toluene/methanol (1:1) for 12 hours yields spirocyclic intermediates. Subsequent deprotection (e.g., Boc group removal using HCl) and purification via pH-adjusted extraction (e.g., pH 12 with NH₄OH) are critical . Key conditions include solvent selection (dichloromethane, ethanol), temperature control (room temperature to reflux), and catalysts (e.g., palladium on carbon for hydrogenation) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory to verify spirocyclic geometry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography or High-Resolution Mass Spectrometry (HRMS) resolves stereochemical ambiguities. Purity is assessed via HPLC with UV detection .
Q. What are the primary biological targets and associated pathways implicated for this compound in current research?
- Methodological Answer : The compound modulates γ-aminobutyric acid (GABA) receptors and protein kinases involved in pain signaling and metabolic regulation. Target validation requires competitive binding assays (e.g., radioligand displacement) and pathway analysis (e.g., Western blotting for phosphorylated kinase isoforms) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for derivatives across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Control for assay-specific variables (e.g., buffer ionic strength, detergent interference). Structural analogs with consistent activity profiles can help isolate confounding factors .
Q. What structural modifications to the spirocyclic core enhance binding affinity to neurological targets?
- Methodological Answer : Introducing lipophilic substituents (e.g., benzyl or fluorobenzyl groups) at the 4-position improves blood-brain barrier penetration and receptor engagement. Substitution at the 2-position with methyl or ethyl groups optimizes steric compatibility with hydrophobic binding pockets . Quantitative Structure-Activity Relationship (QSAR) models guide rational design .
Q. How should in vivo studies be designed to evaluate efficacy in pain modulation while controlling for off-target effects?
- Methodological Answer : Use validated rodent models (e.g., von Frey filament test for neuropathic pain) with staggered dosing regimens. Incorporate negative controls (e.g., GABA receptor antagonists) and pharmacokinetic monitoring (plasma/tissue concentration via LC-MS). Off-target effects are minimized by comparing wild-type and knockout models .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling quantifies confidence intervals, while ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences between dose groups. Software like GraphPad Prism or R is standard .
Q. What strategies improve aqueous solubility without compromising pharmacological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
